molecular formula C12H10N2 B14136362 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B14136362
M. Wt: 182.22 g/mol
InChI Key: QHABOBYYPJQRDY-UHFFFAOYSA-N
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Description

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and imidazo[1,2-a]pyridine ring system with a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and substituted benzaldehydes. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Uniqueness: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for specific molecular targets compared to other similar compounds .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

7-methylpyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3

InChI Key

QHABOBYYPJQRDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC=CC3=N2

Origin of Product

United States

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